N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOXODBRBAXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazole. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiazole derivatives, while hydrolysis of the amide bond produces 3-chlorobenzoic acid and the corresponding amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound has shown antimicrobial and antiproliferative activities, making it a candidate for further investigation as an antimicrobial or anticancer agent.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of drug-resistant infections and cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(4-aryl-1,3-thiazol-2-yl)benzamides. Key structural analogues include:
Key Observations:
- Substituent Position and Size: The 4-bromophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to phenyl (5c) or 4-chlorophenyl (9), which may enhance membrane permeability but reduce solubility .
- Electron-Withdrawing Effects: Bromine’s strong electron-withdrawing nature could stabilize the thiazole ring and influence binding interactions, contrasting with methyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogues .
- Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 5c, 5n) exhibit higher anti-inflammatory activity, suggesting that the target compound’s 3-chloro and 4-bromo substituents may synergize for similar effects .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Bromine’s resistance to oxidative metabolism may improve half-life relative to chlorine-containing compounds .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrClN3OS. Its structure features a thiazole ring, a bromophenyl group, and a chlorobenzamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with bacterial cell membranes and cancerous cells:
- Antimicrobial Activity : The thiazole nucleus is believed to inhibit bacterial lipid biosynthesis, disrupting cell membrane integrity. This mechanism has been observed in various studies where thiazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In cancer research, this compound has shown potential antiproliferative effects against various cancer cell lines. The exact mechanism may involve induction of apoptosis and inhibition of specific oncogenic pathways .
Antimicrobial Activity
A range of studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the antimicrobial efficacy reported in various studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using different cancer cell lines. The following table outlines the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 ± 2.0 | |
| A549 (Lung) | 15.0 ± 1.5 | |
| HeLa (Cervical) | 12.0 ± 1.8 |
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the thiazole ring significantly influences biological activity:
- Bromine Substitution : The introduction of bromine at the para position enhances antimicrobial activity by increasing lipophilicity, which facilitates membrane penetration .
- Chlorine Substitution : The presence of chlorine in the benzamide moiety is linked to increased antiproliferative effects against cancer cells due to its electron-withdrawing properties that stabilize reactive intermediates during metabolic processes .
Case Studies
- Antimicrobial Study : A study conducted by researchers involved synthesizing various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .
- Anticancer Research : In another study focusing on breast cancer cells, this compound demonstrated potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of 4-(4-bromophenyl)thiazol-2-amine with 3-chlorobenzoyl chloride. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts like triethylamine to enhance yields. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
- Critical Parameters : Control of moisture and oxygen-sensitive intermediates is crucial. IR and H/C NMR validate intermediate formation (e.g., thiazole ring C=N stretch at ~1600 cm) .
Q. How can researchers confirm the molecular structure of this compound?
- Techniques : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C-Br bond ~1.89 Å, thiazole ring planarity). Complementary methods include:
- NMR : H NMR for aromatic proton integration (e.g., 4-bromophenyl protons as doublets at δ 7.4–7.6 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~407.9 for CHBrClNOS) .
Q. What are standard protocols for evaluating its in vitro biological activity?
- Assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC determination). Include positive controls (e.g., ciprofloxacin for bacteria, cisplatin for cancer cells) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., high potency in one study vs. low in another) be resolved?
- Troubleshooting :
- Dose-Response Curves : Ensure 8–10 concentration points to calculate accurate EC/IC.
- Membrane Permeability : Assess via PAMPA or Caco-2 models to rule out bioavailability issues.
- Target Engagement : Use SPR or ITC to measure direct binding to hypothesized targets (e.g., bacterial enzymes like PPTases) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial FabH enzyme; PDB ID 1M2K). Focus on halogen bonding (Br/Cl with Arg residues) and hydrophobic contacts.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R >0.7) .
Q. How can researchers address challenges in crystallizing this compound for SC-XRD?
- Crystallization Tips :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol or DCM/hexane).
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours.
- Data Collection : Resolve disorder in the bromophenyl ring using SHELXL refinement (R-factor <0.05) .
Q. What advanced spectroscopic methods resolve ambiguities in spectral data?
- Strategies :
- 2D NMR : HSQC and HMBC to assign overlapping aromatic signals (e.g., distinguish thiazole C-H from benzamide protons).
- XPS : Confirm bromine oxidation state (Br 3d peak at ~70 eV) and sulfur environment in the thiazole ring .
Q. How can regioselectivity be controlled during thiazole ring formation?
- Synthetic Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
